molecular formula C27H29N3O6 B1667753 Barnidipine CAS No. 104713-75-9

Barnidipine

货号 B1667753
CAS 编号: 104713-75-9
分子量: 491.5 g/mol
InChI 键: VXMOONUMYLCFJD-DHLKQENFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barnidipine is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It is used in the treatment of hypertension and displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . It is available in modified-release oral tablets under the brand name Vasexten .


Synthesis Analysis

The synthesis process of barnidipine hydrochloride involves several steps . The process starts with reacting 3-hydroxypropionitrile with ketene dimer to obtain a compound, which then reacts with m-nitrobenzaldehyde to form another compound. This compound reacts with beta-amino ethyl crotonate to form a new compound, which is then hydrolyzed by an alkali to obtain another compound. This compound is resolved with a chiral organic base to obtain a compound, which then reacts with benzyl pyrrole alcohol to form a compound. Finally, this compound is added in a chlorine hydride solution to obtain barnidipine hydrochloride .


Molecular Structure Analysis

Barnidipine has a molecular formula of C27H29N3O6 and an average molecular weight of 491.54 . It contains two chiral centres and thus can have four possible enantiomers . The active component is composed of a single optical isomer (3’S, 4S configuration), which is the most potent and longest-acting of the four enantiomers .


Chemical Reactions Analysis

Barnidipine is expected to undergo hepatic metabolism . It may decrease the nephrotoxic activities of Amphotericin B and its metabolism can be decreased when combined with Amprenavir . It may increase the vasodilatory activities of Amyl Nitrite .


Physical And Chemical Properties Analysis

Barnidipine has a molecular formula of C27H29N3O6 and an average molecular weight of 491.54 .

科学研究应用

合成和表征

盐酸巴尼地平,用于治疗高血压,正在进行其杂质的合成和表征研究。在药物的过程开发过程中鉴定和合成的这些杂质,使用了质谱数据如质谱、1H-核磁共振和13C-核磁共振进行表征。这项研究对于确保巴尼地平制造过程中的质量控制至关重要(Cheng et al., 2014)

血管和肾脏损伤的改善

一项研究探讨了巴尼地平对早期高血压的影响,重点关注高血压大鼠的肠系膜和肾脏动脉以及肾脏的功能和形态。研究结果表明,巴尼地平不仅降低了收缩压,还恢复了受损的收缩和内皮反应,展示了其在改善血管功能和高血压引起的器官损伤方面的潜力(Yildirim et al., 2015)

血压和代谢参数

对巴尼地平对高血压患者血压和血清代谢参数的影响的研究显示,收缩压和舒张压显著降低。该研究强调了巴尼地平对脂质谱、葡萄糖稳态、肾功能和电解质水平的中性影响,强调了其作为一种降压药物在代谢参数上的最小影响(Spirou et al., 2006)

肾脏和肠系膜血管扩张

另一项研究关注巴尼地平与其他钙拮抗剂在高血压大鼠中的特定血流动力学效应。研究表明,巴尼地平有选择性地扩张肠系膜和肾脏血管床的能力,这可能有助于其长期降压效果。这突显了巴尼地平在靶向高血压管理中特定血管区域的潜力(Janssen et al., 2001)

复合基质中的光稳定性

一项研究调查了巴尼地平在各种基质中的光稳定性,发现当药物-环糊精复合物被封装在脂质体中时,其稳定性显著增加。这项研究对于开发稳定有效的药物配方至关重要(Ioele et al., 2014)

安全和危害

Barnidipine should be handled with care to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is required .

未来方向

Barnidipine has shown favourable effectiveness and was well tolerated in patients after switching the treatment from other calcium channel blockers . This suggests that barnidipine could be a valuable therapeutic option, especially when tolerability is an issue .

属性

IUPAC Name

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOONUMYLCFJD-DHLKQENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Barnidipine is a lipophilic 1,4-dihydropyridine calcium antagonist that is characterized by a slow onset of action and a strong and long-lasting binding to the L-type calcium channels. It displays high affinity for the channels expressed in the smooth muscle cells in the vascular wall. Its main mechanism of action arises from the reduction of peripheral vascular resistance secondary to its vasodilatory actions. Calcium ion influx via L-subtype ‘voltage-operated’ channels in the excitable membranes of the smooth muscle cells promotes the formation of calcium-dependent formation of cross-bridges between myosin and actin which are the two major contractile proteins that drive contraction. By blocking the L-type 'voltage-dependent' calcium channels, barnidipine selectively blocks the calcium ion influx in the smooth muscle cells and inhibits the activation of contractile proteins. It is suggested that barnidipine displays a high affinity to the inactivated state of the channel. Like other dihydropyridine calcium antagonists, barnidipine is predicted to interact with the alpha 1-C subunit of the L-type calcium channels. Alpha 1-C subunit of the channel is predicted to reside within the bilayer or channel pore at a location closer to the extracellular rather than the intracellular face of the membrane. Its lipophilicity is likely a reason why barnidipine displays a slow onset and long duration of action. Being a highly lipophilic molecule with an octanol/water partition coefficient of 2000, barnidipine is expected to accumulate in the cell membrane and consequently, gains access to its target receptor in a slow manner.
Record name Barnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Barnidipine

CAS RN

104713-75-9
Record name Barnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104713-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104713759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BARNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VBY96ASWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 5 ml of isopropyl alcohol were dissolved 1.5 g (0.01 mole) of 3-nitrobenzaldehyde, 2.6 g (0.01 mole) of 1-benzyl-3-acetoacetyloxypyrrolidine, and 1.3 g (0.01 mole) of β-aminocrotonic acid methyl ester and then the solution was refluxed for 8 hours. The solvent was distilled off under reduced pressure, the residue obtained was dissolved in a small amount of chloroform, and the solution was applied to silica gel column chromatography (column diameter 1.5 cm, height 20 cm, and about 200 ml of chloroform was used as the eluant). The eluates were collected and concentrated to give 3.4 g of oily 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid-3-(1-benzylpyrrolidin-3-yl)ester-5-methyl ester.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
1-benzyl-3-acetoacetyloxypyrrolidine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barnidipine
Reactant of Route 2
Reactant of Route 2
Barnidipine
Reactant of Route 3
Reactant of Route 3
Barnidipine
Reactant of Route 4
Reactant of Route 4
Barnidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Barnidipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Barnidipine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。